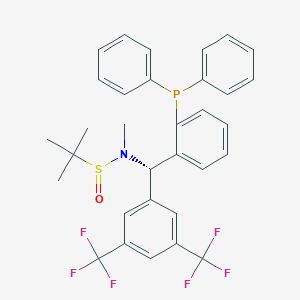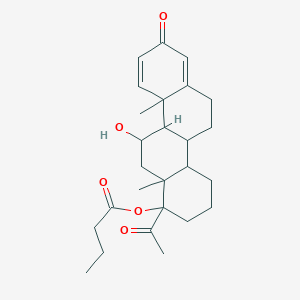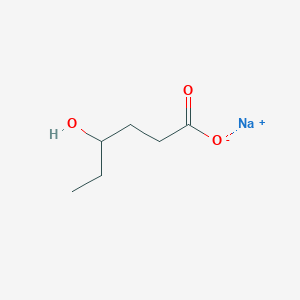![molecular formula C13H13ClF3N3O2 B12298072 methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12298072.png)
methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[310]hexan-6-yl)acetate is a complex organic compound featuring a bicyclic structure with a pyrimidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the pyrimidinyl group: This step often involves nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the intermediate to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to dechlorinated products.
科学的研究の応用
Methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and agrochemicals due to its stability and reactivity.
作用機序
The mechanism of action of methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate: shares similarities with other bicyclic compounds featuring pyrimidinyl groups.
Trifluoromethylated pyrimidines: These compounds are often used in pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H13ClF3N3O2 |
|---|---|
分子量 |
335.71 g/mol |
IUPAC名 |
methyl 2-[(1R,5S)-3-[2-chloro-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetate |
InChI |
InChI=1S/C13H13ClF3N3O2/c1-22-11(21)2-6-7-4-20(5-8(6)7)10-3-9(13(15,16)17)18-12(14)19-10/h3,6-8H,2,4-5H2,1H3/t6?,7-,8+ |
InChIキー |
LFGZFGJHYHQGSI-IEESLHIDSA-N |
異性体SMILES |
COC(=O)CC1[C@H]2[C@@H]1CN(C2)C3=NC(=NC(=C3)C(F)(F)F)Cl |
正規SMILES |
COC(=O)CC1C2C1CN(C2)C3=NC(=NC(=C3)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-dimethoxy-4-isopropylbenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester](/img/structure/B12297994.png)
![4'-(dibenzylamino)-7-methyl-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12297998.png)
![2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B12298004.png)


![[(1R,5S,6R)-2,8-dioxabicyclo[3.3.0]oct-6-yl] N-[(2S,3R)-4-(benzo[1,3]dioxol-5-ylsulfonyl-(2-methylpropyl)amino)-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate](/img/structure/B12298031.png)
![4-Thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosan-2-one](/img/structure/B12298040.png)

![5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B12298049.png)



![4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline](/img/structure/B12298091.png)

